3-(2-Methoxyethoxy)azetidine
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Overview
Description
3-(2-Methoxyethoxy)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the 2-methoxyethoxy group adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methoxyethoxy)azetidine can be synthesized through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of a suitable amine with an alkyl halide can yield the desired azetidine ring.
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a nucleophile attacks a precursor molecule, leading to the formation of the azetidine ring.
Cycloaddition Reactions:
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the 2-methoxyethoxy group can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-Methoxyethoxy)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)azetidine involves its interaction with specific molecular targets and pathways. The ring strain and unique reactivity of the azetidine ring allow it to participate in various chemical reactions, leading to the formation of new bonds and structures. This reactivity is often exploited in drug design, where the compound can interact with biological targets to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines. They are less stable but highly reactive.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(2-Methoxyethoxy)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. This makes it more versatile than aziridines and more reactive than pyrrolidines, providing a unique combination of properties that are valuable in various applications .
Properties
IUPAC Name |
3-(2-methoxyethoxy)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-2-3-9-6-4-7-5-6/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMSYHUPGZTEDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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